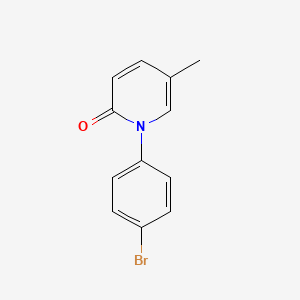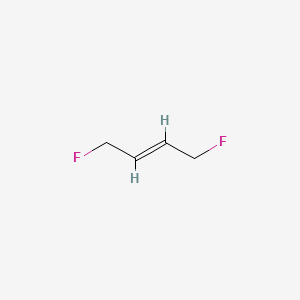
1,2,3-Tricyclohexylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tricyclohexylguanidine is an organic compound with the molecular formula C19H35N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by cyclohexyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Tricyclohexylguanidine can be synthesized through the reaction of cyclohexylamine with cyanamide, followed by hydrogenation. The reaction typically involves the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tricyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include cyclohexyl derivatives, substituted guanidines, and various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,2,3-Tricyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Studied for its potential therapeutic applications, including its role as an antifungal and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tricyclohexylguanidine involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to specific sites on these molecules, altering their activity and affecting various biochemical pathways. The compound’s cyclohexyl groups enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dicyclohexylguanidine: Similar structure but with two cyclohexyl groups.
1,2-Dicyclohexylguanidine: Contains two cyclohexyl groups at different positions.
1,2,3-Trimethylguanidine: Similar structure with methyl groups instead of cyclohexyl groups.
Uniqueness
1,2,3-Tricyclohexylguanidine is unique due to its three cyclohexyl groups, which provide enhanced steric hindrance and hydrophobicity. This makes it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
4833-41-4 |
|---|---|
Fórmula molecular |
C19H35N3 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1,2,3-tricyclohexylguanidine |
InChI |
InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22) |
Clave InChI |
FTWMCSGJSZWKCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)




![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)



